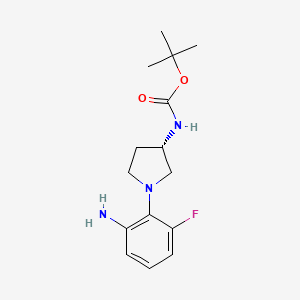

(S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate

Description

(S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate (CAS: 1286207-29-1) is a chiral carbamate derivative with a molecular formula of C₁₅H₂₂FN₃O₂ and a precise molecular weight of 295.35 g/mol. The compound features an (S)-configured pyrrolidine ring, a 2-amino-6-fluorophenyl substituent, and a tert-butyl carbamate group, which serves as a protective moiety for the amine functionality. Industrially produced by CHEMLYTE SOLUTIONS CO.,LTD, it is available in 25 kg paper drum packaging with 99% purity, targeting large-scale synthetic applications .

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-10-7-8-19(9-10)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3,(H,18,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYBOEDURNOSFZ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301120707 | |

| Record name | Carbamic acid, N-[(3S)-1-(2-amino-6-fluorophenyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301120707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286207-29-1 | |

| Record name | Carbamic acid, N-[(3S)-1-(2-amino-6-fluorophenyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3S)-1-(2-amino-6-fluorophenyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301120707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Fluorination: The fluorine atom is typically introduced using electrophilic fluorination reagents.

Carbamate Formation: The final step involves the formation of the carbamate group, often through the reaction of the amine with a tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The amino and fluorine groups can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Studying its interactions with biological molecules.

Medicine: Potential use in drug development, particularly for targeting specific receptors or enzymes.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate would depend on its specific interactions with molecular targets. These could include:

Binding to Receptors: The compound might act as an agonist or antagonist at specific receptors.

Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Observations

Functional Group Impact: The amino group in the target compound enhances nucleophilicity, making it suitable for further derivatization (e.g., amide bond formation). In contrast, nitro-substituted analogues (e.g., A837075) are precursors requiring reduction to yield amines . Fluorine is conserved across all compounds, likely to improve metabolic stability and bioavailability in drug candidates .

Stereochemical Considerations :

- The target compound’s (S)-configuration contrasts with racemic mixtures like HB613. Enantiopurity is critical in pharmaceutical applications, where stereochemistry dictates biological activity .

Structural Complexity :

- HB613 and HB615 exhibit higher molecular weights due to additional ester groups (HB613) or a silyl-protected hydroxymethyl moiety (HB615). These features may influence solubility or reactivity in synthetic pathways .

Price and Availability :

- Research-grade analogues (e.g., HB614, A837075) are priced at $300–$400/g , reflecting their use in small-scale experiments. The target compound’s industrial-grade production suggests cost efficiency for bulk manufacturing .

Application Contexts

- Pharmaceutical Intermediates: The target compound’s amino group positions it as a candidate for kinase inhibitors or CNS drug synthesis, whereas nitro-substituted variants (A837075) serve as intermediates in amine synthesis .

- Radiolabeling/Cross-Coupling : HB615’s iodine substituent may enable applications in radiolabeling or Suzuki-Miyaura coupling reactions .

- Protective Group Strategies : The tert-butyl carbamate in the target compound and HB614 exemplifies protective group chemistry for amine functionalities during multi-step syntheses .

Biological Activity

(S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate is C₁₅H₂₂FN₃O₂, featuring a pyrrolidine ring, a tert-butyl group, and a 2-amino-6-fluorophenyl moiety. The specific arrangement of these functional groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Synthesis

The synthesis of (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate typically involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions with suitable precursors.

- Introduction of the Amino Group : Accomplished via nucleophilic substitution reactions.

- Fluorination : The fluorine atom is introduced using electrophilic fluorination reagents.

- Carbamate Formation : Finalized by reacting the amine with tert-butyl chloroformate.

These steps require optimization to maximize yield and purity, which is crucial for subsequent biological testing.

The biological activity of (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate is primarily attributed to its interactions with specific receptors and enzymes:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing various signaling pathways.

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes, which could affect metabolic pathways critical in disease processes .

Case Studies and Research Findings

- Cytotoxicity Studies : Research indicates that (S)-tert-butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its potential in targeting KRAS mutations, which are prevalent in certain cancers.

- Binding Affinity Studies : Using techniques like surface plasmon resonance and fluorescence quenching, studies have assessed how this compound binds to target proteins. These studies are essential for understanding its mechanism of action and therapeutic potential .

- Comparative Analysis with Similar Compounds : A comparative analysis reveals that structurally similar compounds exhibit varied biological activities. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl methyl(pyrrolidin-3-yl)carbamate | Similar pyrrolidine structure | Different substituents leading to varied biological activity |

| (2-Amino-6-fluorophenyl)methanol | Contains the same amino and fluorophenyl moiety | Lacks the pyrrolidine ring structure |

| (S)-tert-butyl 1-(4-aminophenyl)pyrrolidin-3-ylcarbamate | Similar carbamate and pyrrolidine features | Different amine substituent affecting receptor interactions |

This table illustrates how variations in substituents can significantly alter biological activity, emphasizing the unique profile of (S)-tert-butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate .

Therapeutic Applications

The unique structural features of (S)-tert-butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate position it as a promising candidate for drug development. Its potential applications include:

- Cancer Therapy : Targeting specific mutations such as KRAS.

- Neurological Disorders : Modulating neurotransmitter systems through receptor interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate?

- Methodological Answer : The synthesis typically involves multi-step routes starting from fluorinated aromatic precursors. For example:

- Step 1 : Introduction of the fluorine atom via electrophilic fluorination or halogen exchange, as seen in analogous pyridine derivatives .

- Step 2 : Formation of the pyrrolidine ring through cyclization, often using reductive amination or ring-closing metathesis.

- Step 3 : Protection of the amino group with a tert-butyl carbamate (Boc) group under conditions like Boc-anhydride in the presence of a base (e.g., DMAP) .

- Intermediate Handling : A related synthesis in patent literature uses 1-(2-amino-6-fluorophenyl)ethanone as a starting material, followed by iodination and subsequent coupling with a pyrrolidine scaffold .

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers and determine enantiomeric excess (ee).

- Optical Rotation : Compare the measured specific rotation with literature values for the (S)-enantiomer.

- X-ray Crystallography : Resolve the absolute configuration by analyzing single-crystal structures, as demonstrated for structurally similar tert-butyl carbamates .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C), fluorophenyl protons (split signals due to fluorine coupling), and carbamate carbonyl (δ ~155 ppm in ¹³C).

- 19F NMR : Confirm fluorine substitution (δ ~-110 to -120 ppm for aromatic fluorine).

- HRMS : Validate molecular weight and fragmentation patterns (e.g., loss of the Boc group at m/z ~100).

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate racemization during synthesis?

- Methodological Answer :

- Temperature Control : Perform coupling reactions at low temperatures (0–5°C) to minimize thermal racemization.

- Inert Atmosphere : Use anhydrous solvents and nitrogen/argon to prevent hydrolysis of intermediates.

- Catalyst Selection : Employ chiral catalysts (e.g., asymmetric hydrogenation catalysts) or enzymes (lipases) to preserve stereochemistry during key steps .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated intermediates?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in fluorophenyl or pyrrolidine regions. For example, NOESY can confirm spatial proximity between the fluorine atom and adjacent protons.

- Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns in ¹H NMR.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity deactivates the aromatic ring, reducing susceptibility to electrophilic attack but enhancing meta-directing behavior.

- Steric Effects : The small size of fluorine allows for regioselective substitutions (e.g., SNAr reactions at the 2- or 6-positions of the phenyl ring) .

- Case Study : In analogous compounds, fluorine stabilizes transition states in palladium-catalyzed cross-couplings, improving yields .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.